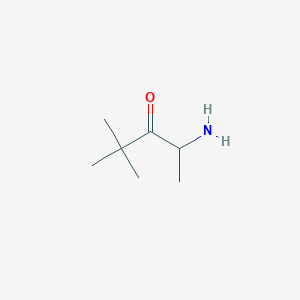
4-Amino-2,2-dimethylpentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,2-dimethylpentan-3-one is an organic compound with the molecular formula C7H15NO. It is a primary amine and a ketone, characterized by the presence of an amino group (-NH2) and a ketone group (C=O) on a branched carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2-dimethylpentan-3-one can be achieved through several methods. One common approach involves the reaction of 4-amino-2,2-dimethylpentan-3-ol with an oxidizing agent to form the desired ketone. Another method includes the reductive amination of 2,2-dimethylpentan-3-one with ammonia or an amine source under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The choice of catalysts, solvents, and reaction parameters is crucial to maximize the production efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2,2-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or carboxylic acids.
Reduction: Formation of 4-amino-2,2-dimethylpentan-3-ol.
Substitution: Formation of N-substituted amines.
Applications De Recherche Scientifique
4-Amino-2,2-dimethylpentan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-Amino-2,2-dimethylpentan-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylpentan-3-amine: A primary amine with a similar structure but without the ketone group.
2,2-Dimethylpentan-3-one: A ketone with a similar structure but without the amino group.
4-Amino-2,2-dimethylbutan-3-one: A compound with a similar structure but a shorter carbon chain.
Uniqueness
4-Amino-2,2-dimethylpentan-3-one is unique due to the presence of both an amino group and a ketone group on a branched carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
4-amino-2,2-dimethylpentan-3-one |
InChI |
InChI=1S/C7H15NO/c1-5(8)6(9)7(2,3)4/h5H,8H2,1-4H3 |
Clé InChI |
KIRDOBGZMYZADK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)











![6-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13533919.png)
